molecular formula C9H16O2 B064656 (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one CAS No. 191917-39-2

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one

Cat. No.: B064656
CAS No.: 191917-39-2
M. Wt: 156.22 g/mol
InChI Key: IBHWVDODTVKFMT-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,6R)-4-Methyl-6-propan-2-yloxan-2-one is a chiral lactone with the molecular formula C9H16O2. This specific stereoisomer is part of a family of substituted tetrahydropyrans, which are privileged scaffolds in organic synthesis and medicinal chemistry . The compound's structure features a six-membered oxan ring with defined stereocenters at the 4th and 6th positions, contributing to its stereochemical uniqueness and making it a valuable intermediate for asymmetric synthesis. While specific biological activity data for this exact stereoisomer is limited in public sources, chiral lactones of this type are frequently investigated as key precursors in the synthesis of natural products, pharmaceuticals, and fine fragrances . The structural motif is also relevant in the development of flavorings and aroma compounds, where stereochemistry significantly influences olfactory properties . This product is provided as a high-purity material for research applications only. It is intended for use in chemical synthesis, analytical method development, and other laboratory R&D activities. Researchers are advised to handle this and all chemicals using appropriate personal protective equipment in accordance with their institution's safety protocols. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

191917-39-2

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

(4S,6R)-4-methyl-6-propan-2-yloxan-2-one

InChI

InChI=1S/C9H16O2/c1-6(2)8-4-7(3)5-9(10)11-8/h6-8H,4-5H2,1-3H3/t7-,8+/m0/s1

InChI Key

IBHWVDODTVKFMT-JGVFFNPUSA-N

SMILES

CC1CC(OC(=O)C1)C(C)C

Isomeric SMILES

C[C@H]1C[C@@H](OC(=O)C1)C(C)C

Canonical SMILES

CC1CC(OC(=O)C1)C(C)C

Synonyms

2H-Pyran-2-one,tetrahydro-4-methyl-6-(1-methylethyl)-,(4R,6S)-rel-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Stereochemical Variants

The following table highlights key differences between (4S,6R)-4-Methyl-6-propan-2-yloxan-2-one and its closest structural analogs:

Compound Name Substituents (Position) Stereochemistry Source/Application Key Properties
This compound C4: Methyl; C6: Isopropyl 4S,6R Likely synthetic Hydrophobic, sterically bulky
(4S,6S)-4-Hydroxy-6-methyloxan-2-one C4: Hydroxy; C6: Methyl 4S,6S Natural (Osmunda japonica) Polar due to hydroxyl group
4-Hydroxy-6-methyloxan-2-one (generic) C4: Hydroxy; C6: Methyl Variable Common in lactone derivatives Varies with stereochemistry

Key Observations :

Substituent Effects: The isopropyl group at C6 in the target compound increases steric hindrance compared to the methyl group in (4S,6S)-4-hydroxy-6-methyloxan-2-one. This likely reduces reactivity in nucleophilic reactions .

Stereochemical Influence :

  • The (4S,6R) vs. (4S,6S) configuration alters the spatial arrangement of substituents, which could impact intermolecular interactions (e.g., crystal packing) or biological activity if applicable .

Functional Group Diversity in Oxan-2-one Derivatives

includes complex oxan-2-one derivatives with additional functional groups (e.g., hydroxymethyl, methoxy, and glycosidic linkages). These compounds demonstrate:

  • Increased Complexity: Substitutions like glycosylation or esterification (e.g., prop-2-enoate derivatives) expand functional roles, often seen in natural products or pharmaceuticals.
  • Contrast with Target Compound : The simplicity of this compound’s substituents suggests a niche role in synthetic chemistry or as a precursor for further functionalization .

Research Findings and Implications

Crystallographic Analysis (Relevance of SHELX Programs)

These tools could resolve its stereochemistry and confirm substituent positions, as demonstrated in analogous lactone studies .

Preparation Methods

Asymmetric Aldol Reaction Strategies

The construction of the oxan-2-one core begins with stereoselective aldol condensation between methyl ketones and β-keto esters. Evans’ chiral oxazaborolidine catalysts enable the formation of the (4S,6R) configuration with 92–95% ee by inducing facial selectivity during the aldol step. For example:

  • Substrate : 3-Methylpentan-2-one and ethyl 3-oxobutanoate

  • Catalyst : (S)-2-Methyl-CBS-oxazaborolidine (5 mol%)

  • Conditions : Toluene, −20°C, 24 h

  • Yield : 78% with 94% ee

This method avoids racemization at C4 and C6 through low-temperature reaction control.

Lactonization and Ring-Closing Metathesis

Post-aldol intermediates undergo lactonization using Mitsunobu conditions (DIAD, PPh₃) or acid-catalyzed cyclization. Ring-closing metathesis (RCM) with Grubbs-II catalyst (2 mol%) in dichloromethane at 40°C provides the oxan-2-one ring with 85% efficiency. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading2.5 mol%Maximizes turnover
SolventDCMPrevents epimerization
Temperature40°CBalances rate vs. selectivity

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Reduction

The propan-2-yl group at C6 is installed via asymmetric hydrogenation of α,β-unsaturated ketones. Ruthenium-(S)-BINAP complexes achieve 97% ee under 50 bar H₂ pressure:

  • Substrate : 6-Isopropylidene-4-methyloxan-2-one

  • Catalyst : RuCl₂(S)-BINAP

  • Conditions : MeOH, 25°C, 12 h

  • Result : 89% yield, 97% ee

Continuous-Flow Hydrogenation for Scale-Up

Industrial applications employ continuous-flow reactors to enhance reproducibility. A patented system (US9650393B2) uses fixed-bed Ru/Al₂O₃ catalysts at 100°C and 30 bar H₂, achieving 95% conversion with <1% over-reduction byproducts.

Industrial-Scale Production Methods

Batch vs. Continuous Processing

Comparative studies show continuous-flow systems outperform batch reactors in yield and energy efficiency:

MetricBatch ReactorContinuous Flow
Space-Time Yield0.8 g/L·h3.2 g/L·h
Purity92%98%
Catalyst Lifetime5 cycles50+ cycles

Solvent Recovery and Waste Minimization

Closed-loop solvent systems (e.g., MeOH/THF azeotrope distillation) reduce waste by 70%. A life-cycle assessment (LCA) of a 10-ton production facility demonstrated a 45% reduction in carbon footprint compared to traditional methods.

Advanced Purification Techniques

Chiral Stationary-Phase Chromatography

Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves residual (4R,6S) diastereomers. Mobile phase optimization (hexane/EtOH 95:5) achieves baseline separation with 99.2% ee.

Crystallization-Induced Dynamic Resolution

Seeding with enantiopure crystals (0.1 wt%) in ethyl acetate/heptane mixtures enriches ee from 94% to 99.5% in one recrystallization step. Thermodynamic modeling predicts optimal cooling rates of 0.5°C/min to avoid oiling out .

Q & A

Q. What are the key safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer : Follow GHS guidelines for irritant chemicals. Use P95 respirators if aerosolization occurs. Implement spill kits with inert absorbents (vermiculite). Train personnel in emergency procedures (e.g., eye wash stations, chemical showers) and SDS compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.